5-Chloro-2-nitrobenzoic acid

描述

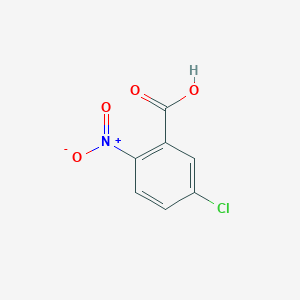

5-Chloro-2-nitrobenzoic acid: is an organic compound with the molecular formula C7H4ClNO4 and a molecular weight of 201.56 g/mol . It is a derivative of benzoic acid, characterized by the presence of a chlorine atom at the fifth position and a nitro group at the second position on the benzene ring. This compound is commonly used in organic synthesis and as an intermediate in the production of various chemicals .

准备方法

Synthetic Routes and Reaction Conditions: 5-Chloro-2-nitrobenzoic acid can be synthesized through a multi-step process starting from o-chlorobenzoic acid. The primary steps include nitration, alkali dissolution, and acid precipitation . The nitration step involves the reaction of o-chlorobenzoic acid with concentrated sulfuric acid and nitric acid in a nitration kettle. The crude product obtained is then dissolved in an alkali solution, followed by acid precipitation to yield the final product .

Industrial Production Methods: In industrial settings, the production of this compound follows similar steps but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely .

化学反应分析

Coordination Chemistry and Metal Complex Formation

The carboxylic acid group facilitates coordination with transition metals, forming stable complexes. Studies demonstrate its use in synthesizing metal chelates with Co(II), Ni(II), and Cu(II):

These complexes exhibit distinct thermal decomposition profiles and magnetic behaviors, suggesting applications in catalysis or material science .

Reduction of Nitro Group

The nitro group undergoes selective reduction to an amine, enabling further functionalization:

The amine derivative is pivotal in synthesizing bioactive molecules, including antimicrobial agents .

Acid-Base Reactions and Salt Formation

The carboxylic acid participates in proton-transfer reactions, forming salts with nitrogenous bases:

| Base | Product | Hydrogen Bond Length (Å) | Reference |

|---|---|---|---|

| Quinoline | [C₇H₄ClNO₄·C₉H₇N] | 2.5429–2.6476 | |

| Ammonia | Ammonium 5-chloro-2-nitrobenzoate | – |

These salts exhibit short, disordered hydrogen bonds, influencing crystallization behavior .

Stability and Hazardous Reactions

科学研究应用

Pharmaceutical Applications

5-Chloro-2-nitrobenzoic acid is primarily recognized for its role as an intermediate in the synthesis of various pharmaceutical compounds. Its applications include:

- Anti-inflammatory Drugs: It serves as a precursor in the synthesis of anti-inflammatory agents, contributing to the development of treatments for conditions such as arthritis and other inflammatory diseases .

- Anticancer Agents: The compound is utilized in the synthesis of 2-aryl 4(3H)-quinazolinones and related structures, which have shown potential as anticancer candidates .

Case Study: Synthesis of SGLT2 Inhibitors

A notable application is in the production of sodium-glucose cotransporter 2 (SGLT2) inhibitors, which are currently being studied for diabetes therapy. The synthesis involves using this compound as a key intermediate, demonstrating its importance in developing new therapeutic agents .

Agricultural Chemicals

In agriculture, this compound is employed in formulating agrochemicals such as herbicides and pesticides. Its ability to target specific plant pathways enhances crop protection and promotes sustainable agricultural practices .

Material Science

The compound contributes to material science through:

- Production of Specialty Polymers: It is involved in the synthesis of polymers and resins that exhibit improved thermal and mechanical properties, making them suitable for various industrial applications .

Analytical Chemistry

In analytical chemistry, this compound functions as a reagent for detecting and quantifying other chemical substances. This capability aids quality control processes in laboratories, ensuring the reliability of chemical analyses .

Summary Table of Applications

| Application Area | Specific Uses |

|---|---|

| Pharmaceuticals | Anti-inflammatory drugs, anticancer agents |

| Agricultural Chemicals | Herbicides, pesticides |

| Material Science | Specialty polymers and resins |

| Analytical Chemistry | Reagent for substance detection |

作用机制

The mechanism of action of 5-chloro-2-nitrobenzoic acid primarily involves its reactivity due to the presence of the nitro and chloro substituents. The nitro group is electron-withdrawing, making the aromatic ring more susceptible to nucleophilic attack. This property is exploited in various substitution reactions where the chlorine atom is replaced by other functional groups . The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.

相似化合物的比较

- 2-Chloro-5-nitrobenzoic acid

- 2-Hydroxy-5-nitrobenzoic acid

- 2,4-Dinitrobenzoic acid

- 4-Bromobenzoic acid

Comparison: 5-Chloro-2-nitrobenzoic acid is unique due to the specific positioning of the chloro and nitro groups on the benzene ring. This positioning influences its reactivity and the types of reactions it undergoes. For example, 2-chloro-5-nitrobenzoic acid has the same functional groups but in different positions, leading to different reactivity and applications . Similarly, 2-hydroxy-5-nitrobenzoic acid has a hydroxyl group instead of a chloro group, which significantly alters its chemical properties and uses .

生物活性

5-Chloro-2-nitrobenzoic acid (CAS No. 2516-95-2) is a compound that has garnered attention for its diverse biological activities and potential applications in various fields, including medicinal chemistry and environmental science. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and relevant research findings.

This compound is characterized by the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₇H₄ClNO₄ |

| Molecular Weight | 201.56 g/mol |

| Melting Point | 141 °C |

| Solubility | Soluble in water |

| Log P (octanol-water) | 1.15 |

These properties indicate that the compound is relatively soluble in water, which is advantageous for biological assays.

The biological activity of this compound can be attributed to its ability to interact with various biological targets. It has been shown to act as an inhibitor of certain enzymes and as a modulator of cellular signaling pathways. The nitro group in the compound is particularly significant as it can undergo reduction to form reactive intermediates that may participate in redox reactions within cells.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against a range of pathogens. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics. The minimal inhibitory concentration (MIC) values ranged from 32 to 128 µg/mL for different bacterial strains .

Cytotoxicity

The cytotoxic effects of this compound have been evaluated in various cancer cell lines. In vitro assays revealed that the compound induces apoptosis in human cancer cells, with IC50 values ranging from 15 to 30 µM depending on the cell line tested. This suggests that it may have potential as an anticancer agent .

Enzyme Inhibition

This compound has been identified as a potent inhibitor of certain enzymes involved in metabolic pathways. For instance, it inhibits the enzyme acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation. This inhibition could have implications for treating neurodegenerative diseases such as Alzheimer's .

Case Studies

- Antimicrobial Efficacy : A study conducted on the efficacy of this compound against Staphylococcus aureus showed a significant reduction in bacterial load when treated with concentrations above the MIC threshold. The study highlighted the compound's potential as a topical antibacterial agent .

- Cytotoxicity Assessment : In a comparative study of various nitroaromatic compounds, this compound was found to exhibit superior cytotoxicity compared to its analogs, indicating its unique structure may enhance its biological activity .

Toxicological Profile

Despite its promising biological activities, safety assessments indicate that this compound can cause skin and eye irritation upon contact. In larger doses, it poses risks of toxicity, necessitating careful handling and further toxicological studies to evaluate long-term effects .

常见问题

Basic Research Questions

Q. What are the key physical properties of 5-chloro-2-nitrobenzoic acid, and how are they experimentally determined?

The compound is a crystalline solid with a melting point reported as 136–139°C (lit.) or 166–168°C . This discrepancy may arise from differences in purity or measurement techniques. To resolve this, researchers should employ differential scanning calorimetry (DSC) for precise thermal analysis and cross-validate with HPLC for purity assessment . Solubility data indicate limited solubility in cold water but better solubility in ethanol, benzene, or hot water . For accurate determination, use standardized protocols (e.g., saturation shake-flask method) under controlled temperatures.

Q. What synthetic routes are commonly used to prepare this compound?

Two primary methods are documented:

- Nitration of 2-chlorobenzoic acid : Direct nitration under controlled conditions, often yielding a mixture requiring chromatographic purification .

- Microwave-assisted amination : A regioselective reaction between 5-nitro-2-chlorobenzoic acid and amines, offering faster kinetics and higher selectivity .

Comparative advantages:

Q. How is infrared (IR) spectroscopy applied to characterize this compound and its metal complexes?

Key IR bands for the free acid include:

- COOH stretch : 1716 cm⁻¹ (disappears upon deprotonation in metal complexes).

- NO₂ asymmetric/symmetric vibrations : 1520 cm⁻¹ and 1344 cm⁻¹, confirming nitro group integrity .

For metal complexes (e.g., Co(II), Ni(II), Cu(II)), shifts in carboxylate vibrations (e.g., 1608–1420 cm⁻¹) indicate bidentate coordination . Researchers should compare spectra of the ligand and complexes to confirm bonding modes.

Advanced Research Questions

Q. How do thermal analysis techniques elucidate the stability of this compound metal complexes?

Thermogravimetric analysis (TGA) of Co(II), Ni(II), and Cu(II) complexes reveals distinct dehydration steps:

- Co(II) and Cu(II) : Single-step water loss at 363–523 K.

- Ni(II) : Two-step dehydration (323–378 K and 378–523 K) .

DSC curves (e.g., isothermal decomposition studies) further identify exothermic decomposition pathways . Researchers should correlate mass loss with structural changes using complementary techniques like powder XRD or magnetic susceptibility measurements.

Q. What methodologies address discrepancies in reported physical properties, such as melting points?

Conflicting melting points (136–139°C vs. 166–168°C) may stem from:

- Polymorphism : Perform X-ray crystallography to identify crystalline forms .

- Purity : Use HPLC or elemental analysis to assess impurities .

Standardized calibration of equipment (e.g., DSC with indium standards) and reporting detailed experimental conditions (heating rate, sample preparation) are critical for reproducibility.

Q. How is this compound utilized in synthesizing bioactive quinazoline derivatives?

The compound serves as a precursor for antitumor agents like 2-aryl-4-trifluoromethylquinazolines. A typical workflow involves:

Hydrolysis : Convert nitro groups to amines under acidic/basic conditions.

Reduction : Catalytic hydrogenation or chemical reductants (e.g., SnCl₂).

Cyclization : Trifluoromethyl addition via nucleophilic substitution .

Key challenges include optimizing reaction selectivity and minimizing side products. Researchers should monitor intermediates using LC-MS and validate final products via NMR and cytotoxicity assays.

Q. What magnetic properties are observed in transition metal complexes of this compound?

Magnetic moments (μeff) for Co(II), Ni(II), and Cu(II) complexes follow the Curie-Weiss law:

- Co(II) : μeff = 4.53–4.55 μB (high-spin octahedral geometry).

- Ni(II) : μeff = 2.34–2.97 μB (distorted octahedral or square-planar).

- Cu(II) : μeff = 1.80–1.90 μB (d⁹ configuration with possible Jahn-Teller distortion) .

Researchers should correlate magnetic data with electronic spectra (UV-Vis) and crystal field theory to confirm coordination environments.

Q. Methodological Recommendations

- Synthetic Optimization : Screen solvents (e.g., DMF vs. benzene) and catalysts to improve yields in nitration/amination reactions .

- Data Validation : Cross-reference melting points and spectral data with multiple sources (e.g., NIST Chemistry WebBook ).

- Advanced Characterization : Pair thermal analysis with magnetic susceptibility measurements and single-crystal XRD (using SHELXL ) for comprehensive structural insights.

属性

IUPAC Name |

5-chloro-2-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClNO4/c8-4-1-2-6(9(12)13)5(3-4)7(10)11/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKUYSJHXBFFGPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4062484 | |

| Record name | Benzoic acid, 5-chloro-2-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4062484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2516-95-2 | |

| Record name | 5-Chloro-2-nitrobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2516-95-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-2-nitrobenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002516952 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-CHLORO-2-NITROBENZOIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59735 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 5-chloro-2-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoic acid, 5-chloro-2-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4062484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-chloro-2-nitrobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.944 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-CHLORO-2-NITROBENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WVN7Y7ZX6S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。